molecular formula C19H20N4OS B4601464 N'-(2,3-dimethyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea

N'-(2,3-dimethyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea

Cat. No.: B4601464
M. Wt: 352.5 g/mol
InChI Key: BZIJYBSQJQJXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,3-dimethyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea is a useful research compound. Its molecular formula is C19H20N4OS and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.13578245 g/mol and the complexity rating of the compound is 455. The solubility of this chemical has been described as 4.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

N'-(2,3-dimethyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea is part of a new class of compounds known as Quinoxalinylethylpyridylthioureas (QXPTs), which have shown significant potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating human immunodeficiency virus type 1 (HIV-1). These compounds interact with the reverse transcriptase (RT) enzyme, essential for HIV replication, by inhibiting its function. Although QXPT analogs demonstrate potent antiviral activity, their pharmacokinetic properties, particularly oral bioavailability, have been a challenge. Research has focused on modifying the thioureidic moiety to improve pharmacological profiles, leading to promising antiviral agents with enhanced bioavailability and antiviral efficacy (Campiani et al., 2001).

Synthetic Pathways and Chemical Properties

The compound's utility extends beyond pharmacological applications into the realm of organic synthesis and chemical property exploration. It serves as a precursor or key intermediate in synthesizing various quinoxaline derivatives with potential applications in different domains, including materials science and further medicinal chemistry research. For instance, it has been involved in studies focusing on the efficient synthesis of furo/thieno[2,3-b]quinoxalines through methods like the Sonogashira coupling reaction, showcasing its versatility in contributing to the development of novel chemical entities with diverse functionalities (Besharati-Seidani et al., 2016).

Antimicrobial Activity

This compound and its derivatives have also been explored for antimicrobial properties. Research into similar quinoxaline compounds has revealed significant antimicrobial potential, suggesting that modifications of the quinoxaline core can lead to potent antimicrobial agents. These studies indicate the broader applicability of quinoxaline derivatives in addressing microbial resistance and developing new antimicrobials (Abu Mohsen et al., 2014).

Properties

IUPAC Name

3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)-1-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-12-13(2)21-18-11-14(5-10-17(18)20-12)22-19(25)23(3)15-6-8-16(24-4)9-7-15/h5-11H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIJYBSQJQJXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=S)N(C)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID17433768
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(2,3-dimethyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea
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N'-(2,3-dimethyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea

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